Cas no 327093-42-5 (3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine)
327093-42-5 structure
Product Name:3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine
Numéro CAS:327093-42-5
Le MF:C17H25N3
Mégawatts:271.400503873825
MDL:MFCD02708251
CID:1451474
PubChem ID:3630776
Update Time:2025-04-20
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(1-adamantyl)-6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepine
- MERCK-544
- 3-ADAMANTAN-1-YL-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4.3-A]AZEPINE
- Compound 544
- AC1MTUPG
- SureCN5095978
- Oprea1_175789
- CHEMBL256777
- CHEBI:526728
- DNC008487
- ZINC05494877
- MERCK-544; 3-ADAMANTAN-1-YL-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4.3-A]AZEPINE; Compound 544; AC1MTUPG; SureCN5095978; Oprea1_175789; CHEMBL256777; CHEBI:526728; DNC008487; ZINC05494877;
- 3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine
- 3-(Adamantan-1-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 327093-42-5
- BDBM50239401
- EN300-27121978
- SR-01000029295-1
- GLXC-02552
- Merck 544
- AKOS015969399
- 11ss-HSD1 inhibitor 544
- 3-Adamantan-1-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- EN300-16437
- DTXSID40394475
- SR-01000029295
- Z55729757
- 3-[(3R,5S,7s)-adamantan-1-yl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- 3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin
- HMS3745K09
- SCHEMBL5095978
-
- MDL: MFCD02708251
- Piscine à noyau: 1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2
- La clé Inchi: VFTQRHWULYJKCI-UHFFFAOYSA-N
- Sourire: N12CCCCCC1=NN=C2C12CC3CC(CC(C3)C1)C2
Propriétés calculées
- Qualité précise: 271.204847810g/mol
- Masse isotopique unique: 271.204847810g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 1
- Complexité: 352
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.4
- Surface topologique des pôles: 30.7Ų
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K05589-100mg |
5H-1,2,4-Triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-tricyclo[3.3.1.13,7}dec-1-yl |
327093-42-5 | >95% | 100mg |
$250 | 2024-06-05 | |
| eNovation Chemicals LLC | K05589-1g |
5H-1,2,4-Triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-tricyclo[3.3.1.13,7}dec-1-yl |
327093-42-5 | >95% | 1g |
$1800 | 2024-06-05 | |
| Enamine | EN300-27121978-0.05g |
3-[(3R,5S,7s)-adamantan-1-yl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 0.05g |
$2755.0 | 2023-07-10 | ||
| Enamine | EN300-16437-0.05g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.05g |
$271.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.1g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.1g |
$403.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.25g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.25g |
$574.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.5g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.5g |
$906.0 | 2025-03-20 | |
| Enamine | EN300-16437-1.0g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 1.0g |
$1161.0 | 2025-03-20 | |
| Enamine | EN300-16437-2.5g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 2.5g |
$2274.0 | 2025-03-20 | |
| Enamine | EN300-16437-5.0g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 5.0g |
$3364.0 | 2025-03-20 |
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine Littérature connexe
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
327093-42-5 (3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif